4-Hydroxypiperidine-1-carbohydrazide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxypiperidine-1-carbohydrazide hydrochloride is a chemical compound with the molecular formula C6H14ClN3O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypiperidine-1-carbohydrazide hydrochloride typically involves the reaction of 4-hydroxypiperidine with carbohydrazide in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypiperidine-1-carbohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, methanol). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Hydroxypiperidine-1-carbohydrazide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Hydroxypiperidine-1-carbohydrazide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: A related compound with similar structural features but different functional groups.
4-Piperidinol: Another related compound with a hydroxyl group attached to the piperidine ring.
4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy: A compound with a similar piperidine core but different substituents
Uniqueness
4-Hydroxypiperidine-1-carbohydrazide hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H14ClN3O2 |
---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
4-hydroxypiperidine-1-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C6H13N3O2.ClH/c7-8-6(11)9-3-1-5(10)2-4-9;/h5,10H,1-4,7H2,(H,8,11);1H |
InChI Key |
NINVAKOGLAKOSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C(=O)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.